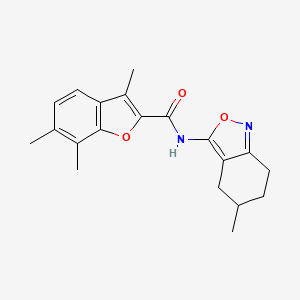
3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a benzofuran core and a benzoxazole moiety, suggests it may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This could involve cyclization reactions starting from appropriate phenol derivatives.
Introduction of the Benzoxazole Moiety: This step might involve the condensation of an o-aminophenol derivative with a suitable carboxylic acid or its derivatives.
Final Coupling Reaction: The final step could involve coupling the benzofuran and benzoxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide may undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific positions on the benzofuran or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6,7-trimethyl-1-benzofuran-2-carboxamide: Lacks the benzoxazole moiety.
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the trimethyl groups on the benzofuran ring.
Uniqueness
The presence of both the benzofuran and benzoxazole moieties, along with the specific substitution pattern, makes 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide unique. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-10-5-8-16-15(9-10)20(25-22-16)21-19(23)18-13(4)14-7-6-11(2)12(3)17(14)24-18/h6-7,10H,5,8-9H2,1-4H3,(H,21,23) |
Clave InChI |
DRRLRPNKYQJRPN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380695.png)
![(4-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11380696.png)
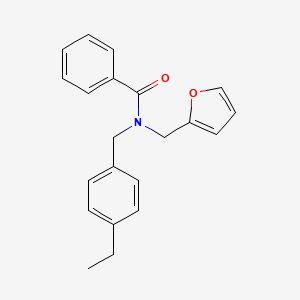
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380707.png)
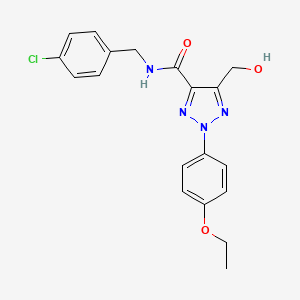
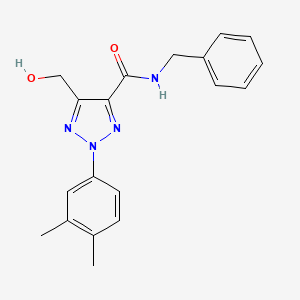
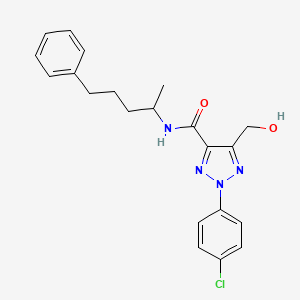
![N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11380728.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide](/img/structure/B11380731.png)
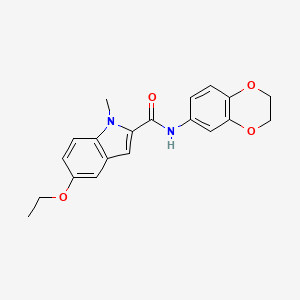
![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380753.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11380759.png)
![1-(3-methylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380767.png)
